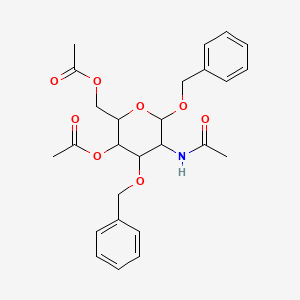

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate

Description

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate is a protected glucosamine derivative featuring benzyl ethers at the 1- and 3-positions, an N-acetyl group, and acetate esters at the 4- and 6-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of glycoconjugates, oligosaccharides, and pharmaceuticals. Its protective groups enhance stability during synthetic processes, enabling selective deprotection for downstream functionalization.

Structure

3D Structure

Properties

IUPAC Name |

[5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-17(28)27-23-25(32-14-20-10-6-4-7-11-20)24(34-19(3)30)22(16-31-18(2)29)35-26(23)33-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNHAOCCNANNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-diacetate is a derivative of N-acetyl-D-glucosamine, which has garnered interest due to its potential biological activities. This compound is part of a broader class of glycosaminoglycans that play significant roles in various biological processes, including cell signaling, immune response, and tissue repair.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 377.39 g/mol

This compound features two benzyl groups and two acetyl groups attached to the glucosamine backbone, which may influence its solubility and biological interactions.

Antiviral Properties

Recent studies have indicated that compounds related to N-acetyl-D-glucosamine can inhibit viral proteins, particularly in the context of SARS-CoV-2. For instance, molecular dynamics analysis has shown that N-acetyl-D-glucosamine derivatives can bind effectively to several critical proteins involved in the viral life cycle. This suggests potential therapeutic applications in antiviral strategies against COVID-19 and other viral infections .

Immunomodulatory Effects

This compound may also exhibit immunomodulatory effects. Research indicates that N-acetyl-D-glucosamine can enhance the immune response by promoting the production of neutralizing antibodies. This activity is crucial for developing vaccines and therapeutic agents targeting various pathogens .

Enzymatic Activity

The compound has been studied for its role in enzymatic reactions involving glycosaminoglycans. It participates in metabolic pathways where it is converted into various metabolites that can be utilized by gut microbiota, particularly in the digestion of human milk oligosaccharides by beneficial bacteria like Bifidobacterium longum . The enzymatic properties of N-acetyl-β-D-hexosaminidases are essential for this process, highlighting the compound's significance in gut health and nutrition.

Study on Antiviral Efficacy

A study published in PLoS ONE explored the binding affinity of N-acetyl-D-glucosamine derivatives to SARS-CoV-2 proteins. The findings suggested that these compounds could inhibit viral replication by interfering with protein-protein interactions critical for viral entry and replication .

Impact on Gut Microbiota

In another investigation focusing on infant gut health, researchers examined how N-acetyl-D-glucosamine is metabolized by Bifidobacterium species. The study demonstrated that this monosaccharide is vital for the growth and metabolism of these beneficial bacteria, which are essential for maintaining a healthy gut microbiome .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Key Differences :

Stability and Reactivity

- Hydrolytic Stability : Benzyl ethers in the glucosamine derivative resist hydrolysis, unlike SAIB and DPG dibenzoate esters, which degrade under acidic/basic conditions .

- Thermal Stability : SAIB’s high ester content increases viscosity but reduces thermal stability compared to the glucosamine compound.

Research Findings and Analytical Techniques

- DPG dibenzoate isomers were characterized using LC-HRMS (liquid chromatography-high-resolution mass spectrometry), confirming their molecular formula (C₂₀H₂₂O₅, mass error: 1.17 ppm) . Similar methods could validate the glucosamine derivative’s structure.

- SAIB’s synthesis involves esterification kinetics studies to optimize reaction conditions, a framework applicable to optimizing the glucosamine compound’s benzylation steps .

Preparation Methods

Benzylidene-Mediated Protection-Deprotection Strategy

- Benzylidene Protection of C4/C6 Hydroxyls :

- Starting material: N-acetyl-D-glucosamine (GlcNAc).

- Reaction: GlcNAc is treated with benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) to form 4,6-O-benzylidene-N-acetyl-β-D-glucosamine.

- Rationale : The benzylidene group selectively blocks C4/C6 hydroxyls, leaving C1/C3 hydroxyls free for benzylation.

Benzylation of C1/C3 Hydroxyls :

Benzylidene Deprotection :

- Reagents: Trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane (DCM).

- Mechanism : Acidic cleavage of the benzylidene acetal to expose C4/C6 hydroxyls.

Acetylation of C4/C6 Hydroxyls :

Advantages :

Phase-Transfer Catalysis (PTC) for Benzylation

- Simultaneous Benzylation of C1/C3 :

- Reagents: BnBr, tetrabutylammonium iodide (TBAI), 50% NaOH, DCM.

- Conditions : Vigorous stirring at 0°C for 6 hours.

- Outcome : Direct dibenzylation without prior benzylidene protection.

- Selective Acetylation of C4/C6 :

Advantages :

- Avoids acidic deprotection steps.

- Compatible with moisture-sensitive substrates.

Enzymatic and Chemoenzymatic Approaches

While chemical methods dominate, enzymatic strategies using lipases or acyltransferases have been explored for selective acetylation (Source). However, these methods are less commonly reported for this specific compound due to challenges in regiocontrol.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield | Regioselectivity | Scalability |

|---|---|---|---|

| Benzylidene-Mediated | 70–85% | High | >10 g |

| Phase-Transfer Catalysis | 65–80% | Moderate | <5 g |

Key Challenges and Solutions

- Over-Benzylation : Controlled stoichiometry of BnBr (2.2 equiv) minimizes side products (Source).

- Anomeric Control : Use of β-configured starting materials (e.g., peracetylated GlcNAc) ensures retention of stereochemistry (Source).

- Purification : Silica gel chromatography with hexane/ethyl acetate (3:1 → 1:1) effectively isolates the product (Source).

Experimental Data and Characterization

Spectral Data (Source,)

- ¹H NMR (CDCl₃, 400 MHz):

- δ 7.35–7.25 (m, 10H, Bn), 5.32 (d, J = 8.8 Hz, H1), 4.82 (t, J = 9.6 Hz, H3), 2.10–2.02 (s, 6H, OAc).

- ¹³C NMR : 170.5 (C=O), 101.2 (C1), 75.8 (C3), 63.4 (C6).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.